Naphthalene-1-sulfonamide

Description

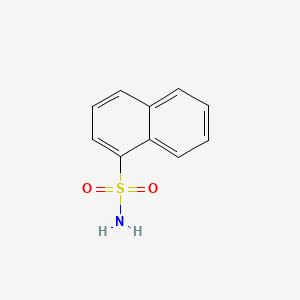

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIFHAKCBWOSRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50237723 | |

| Record name | Naphthalenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-25-7, 89456-57-5 | |

| Record name | 1-Naphthalenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089456575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene-1-sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | naphthalene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHALENE-1-SULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L9V2DQ59A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Naphthalene 1 Sulfonamide and Its Derivatives

Classical Approaches in Naphthalene-1-sulfonamide (B86908) Synthesis

Traditional methods for synthesizing this compound have long been established, primarily relying on two robust and widely utilized reaction types: sulfonylation of the naphthalene (B1677914) core and subsequent condensation reactions.

Sulfonylation Reactions on Naphthalene Scaffolds

The direct introduction of a sulfonyl group onto the naphthalene ring is a fundamental step in the synthesis of this compound. This electrophilic aromatic substitution reaction is typically achieved by treating naphthalene with a sulfonating agent. The choice of agent and reaction conditions are critical in determining the isomeric outcome of the reaction.

When naphthalene is sulfonated, a mixture of two isomeric monosulfonic acids is typically formed: naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid. acs.org The reaction temperature plays a pivotal role in the isomeric ratio. Sulfonation at lower temperatures (around 40°C) favors the formation of the alpha-isomer, naphthalene-1-sulfonic acid, which is the kinetic product. acs.orgstackexchange.com Conversely, higher temperatures (around 160°C) lead to the thermodynamically more stable beta-isomer, naphthalene-2-sulfonic acid, as the major product. acs.orgstackexchange.com This reversibility allows for the selective production of the desired isomer by controlling the reaction temperature. stackexchange.com

Common sulfonating agents include sulfuric acid, oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), and chlorosulfuric acid. shokubai.org The use of dehydrating agents can enhance the reaction rate by removing the water produced during the reaction. acs.org To obtain naphthalene-1-sulfonyl chloride, the precursor for the sulfonamide, the resulting naphthalene-1-sulfonic acid is treated with a chlorinating agent like phosphorus oxychloride. wikipedia.org

A study on the sulfonation of naphthalene with sulfuric acid investigated various factors to optimize the yield of the desired sulfonic acid isomer. shokubai.org It was found that reaction temperatures above 150°C and the use of a naphthenic solvent were crucial for increasing the yield of 2-naphthalene sulfonic acid. shokubai.org Furthermore, a specially designed reactor that minimizes the sublimation of naphthalene led to a significant increase in product yield, reaching up to 98%. shokubai.org

Table 1: Influence of Reaction Temperature on Naphthalene Sulfonation

| Temperature (°C) | Predominant Isomer | Reference |

| 40 | Naphthalene-1-sulfonic acid (kinetic product) | acs.orgstackexchange.com |

| 160 | Naphthalene-2-sulfonic acid (thermodynamic product) | acs.orgstackexchange.com |

Condensation Reactions Involving Naphthalene-1-sulfonyl Chloride and Amine Derivatives

The most conventional and versatile method for the synthesis of this compound and its N-substituted derivatives is the condensation reaction between naphthalene-1-sulfonyl chloride and a suitable amine. researchgate.netresearchgate.net This reaction, a classic example of nucleophilic acyl substitution, allows for the introduction of a wide array of functionalities onto the sulfonamide nitrogen, leading to a vast library of derivatives.

The general procedure involves reacting naphthalene-1-sulfonyl chloride with a primary or secondary amine, often in the presence of a base to neutralize the hydrochloric acid byproduct. prepchem.comtandfonline.com The reaction conditions can be tailored based on the reactivity of the amine. For instance, the synthesis of the parent this compound can be achieved by bubbling ammonia (B1221849) gas through a solution of naphthalene-1-sulfonyl chloride in an inert solvent like diethyl ether at low temperatures. prepchem.com

This methodology has been extensively used to synthesize a variety of N-substituted naphthalene-1-sulfonamides with potential biological activities. For example, a series of N-(substituted-phenyl)naphthalene-1-sulfonamides were synthesized by reacting naphthalene-1-sulfonyl chloride with various anilines in the presence of triethylamine (B128534) in dichloromethane. tandfonline.com Similarly, dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used reagent that reacts with primary and secondary amines to produce fluorescent sulfonamide adducts, a technique often employed in biochemistry for labeling amino acids and proteins. wikipedia.orgresearchgate.net

The reaction is generally high-yielding and tolerates a wide range of functional groups on the amine component, making it a powerful tool for generating chemical diversity. unar.ac.idnih.gov

Table 2: Examples of N-Substituted Naphthalene-1-sulfonamides via Condensation

| Amine Reactant | Base/Solvent | Product | Reference |

| Ammonia | Diethyl ether | This compound | prepchem.com |

| 3,4,5-Trimethoxyaniline | Triethylamine/Dichloromethane | N-(3,4,5-Trimethoxyphenyl)this compound | tandfonline.com |

| Various primary amines | Pyridine | 5-(Dimethylamino)-N-substituted-naphthalene-1-sulfonamides | unar.ac.id |

Advanced Synthetic Strategies for Diversification and Optimization

While classical methods provide a solid foundation for the synthesis of naphthalene-1-sulfonamides, modern organic chemistry has introduced more sophisticated strategies. These advanced methods offer greater control, efficiency, and the ability to create more complex and diverse molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions for this compound Derivatization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the derivatization of naphthalene-1-sulfonamides is no exception. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, enabling the introduction of various substituents onto the naphthalene ring or the sulfonamide nitrogen.

One application involves the dearomatization of naphthalene derivatives through an intramolecular palladium-catalyzed reaction, leading to spirocyclic compounds with high enantioselectivity. mit.edu Another powerful approach is the palladium-catalyzed addition of aryl halides to N-sulfinylamines, which provides a route to sulfinamides. These intermediates can then be readily converted to sulfonamides. nih.govacs.org This methodology is notable for its broad substrate scope and tolerance of various functional groups. acs.org

Furthermore, palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of arenes. While not directly applied to this compound in the provided context, the principles of palladium-catalyzed C-H activation are being used to synthesize complex N-containing molecules. For instance, diarylamines and N-heterocycles can be synthesized from organohalides using dinitrogen as the nitrogen source in a palladium-catalyzed process. nih.gov The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully employed to synthesize 5-(het)arylamino-1,2,3-triazoles from 5-amino-1,2,3-triazoles and (het)aryl halides, demonstrating the power of this reaction in forming C-N bonds. mdpi.com These examples highlight the potential for applying similar palladium-catalyzed strategies to directly arylate or otherwise functionalize the this compound scaffold.

Table 3: Examples of Palladium-Catalyzed Reactions for Sulfonamide-Related Synthesis

| Reaction Type | Reactants | Catalyst/Ligand | Product Type | Reference |

| Addition to N-Sulfinylamines | Aryl halides, N-sulfinylamines | Pd(OAc)₂, PAd₂Bn | Sulfinamides | nih.govacs.org |

| Dearomatization | Naphthalene derivatives | Palladium catalyst | Spirocyclic compounds | mit.edu |

| Buchwald-Hartwig Amination | 5-Amino-1,2,3-triazoles, (Het)aryl halides | [(THP-Dipp)Pd(cinn)Cl] | 5-(Het)arylamino-1,2,3-triazoles | mdpi.com |

Oxidative Coupling Methods in Sulfonamide Preparation

In recent years, oxidative coupling reactions have gained prominence as a more environmentally friendly and efficient alternative to traditional methods for sulfonamide synthesis. researchgate.netnih.govnih.govacs.orgucl.ac.uk These methods often avoid the need for pre-functionalized starting materials like sulfonyl chlorides, which can be toxic and unstable. researchgate.net

A notable advancement is the electrochemical oxidative coupling of thiols and amines to form sulfonamides. researchgate.netnih.govnih.govacs.orgucl.ac.uk This method is driven by electricity, requires no sacrificial reagents or catalysts, and can be completed in a very short time. researchgate.netnih.govacs.orgucl.ac.uk The reaction proceeds under mild conditions, exhibits a broad substrate scope, and produces hydrogen gas as the only byproduct, making it a highly sustainable process. researchgate.netnih.govnih.govacs.orgucl.ac.uk The mechanism is thought to involve the oxidation of the amine to a radical cation, which then reacts with a disulfide formed from the thiol. acs.org

Other oxidative coupling approaches include the coupling of anilines with sodium sulfonates and the reduction coupling of nitroarenes with sodium sulfonates. researchgate.net These methods provide direct access to N-aryl sulfonamides and represent a significant step towards greener and more atom-economical synthetic routes. The direct sulfonamidation of aromatic C-H bonds using sulfonyl azides is another attractive strategy that generates nitrogen gas as the sole byproduct. researchgate.net

Table 4: Electrochemical Oxidative Coupling of Thiols and Amines

| Thiol | Amine | Reaction Time | Yield (%) | Reference |

| Thiophenol | Morpholine | 5 min | 85 | nih.govacs.org |

| 4-Methylbenzenethiol | Piperidine (B6355638) | 5 min | 92 | nih.govacs.org |

| Thiophenol | (+)-Dehydroabietylamine | 24 h | 78 | nih.govacs.org |

Spectroscopic and Structural Characterization of Naphthalene 1 Sulfonamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of naphthalene-1-sulfonamide (B86908) compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and arrangement of hydrogen atoms within a molecule. For this compound and its derivatives, the aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns of these protons are dictated by their position on the naphthalene (B1677914) ring and the electronic effects of any substituents. For instance, in N-substituted naphthalene-1-sulfonamides, the protons on the naphthalene ring can show distinct signals. rsc.org The protons of the sulfonamide group (-SO₂NH₂) itself can manifest as a singlet peak, with its chemical shift being influenced by the solvent and concentration. rsc.org

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

|---|---|---|---|

| N-(3-(dimethylamino)propyl)this compound | CDCl₃ | Aromatic protons: multiplet; Other signals correspond to the propyl and dimethylamino groups. | rsc.org |

| N-Sulfonamide Platinum Complex with Naphthalene Moiety | CDCl₃ | 8.46 (d, J = 8.5 Hz, 1H), 8.40 (d, J = 8.6 Hz, 1H), 8.29 (d, J = 7.1 Hz, 1H), 7.52 (t, J = 8.1 Hz, 1H), 7.46 (t, J = 7.9 Hz, 1H), 7.09 (d, J = 7.5 Hz, 1H) | rsc.org |

| 4'-bis(N-butyl-4-acetyl ethyldiamino-1,8-naphthaleneimide)-imino-sulfonamide | DMSO-d₆ | 8.92, 8.52, 8.33, 8.09 (d, 4H), 7.61, 7.46, 7.15 (s, 8H), 6.10 (s, 2H) | nih.gov |

Note: The table presents a selection of reported data and is not exhaustive. Chemical shifts are dependent on the specific compound and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In this compound derivatives, the carbon atoms of the naphthalene ring typically resonate in the aromatic region of the spectrum. The presence of the sulfonamide group and other substituents influences the chemical shifts of the carbon atoms. For example, the carbon atom directly attached to the sulfonamide group will have a characteristic chemical shift. The signals for the various carbon atoms in the naphthalene ring system can be assigned with the help of advanced NMR techniques like HMQC and HMBC. mdpi.com

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Characteristic Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| N-(3-(dimethylamino)propyl)this compound | CDCl₃ | Aromatic and aliphatic carbons show distinct signals. | rsc.org |

| N-Sulfonamide Platinum Complex | CDCl₃ | Signals corresponding to the naphthalene ring and other organic ligands. | rsc.org |

| 5-Hydroxythis compound | - | Aromatic carbons show signals influenced by both hydroxyl and sulfonamide groups. |

Note: This table provides illustrative examples. The exact chemical shifts will vary based on the specific molecular structure and the solvent used.

Advanced NMR Techniques for Conformational Analysis in Solution

Advanced NMR techniques are crucial for understanding the three-dimensional structure and dynamic behavior of this compound compounds in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine through-space proximities between protons, providing insights into the preferred conformation of the molecule. ipb.pt Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at different temperatures, can be employed to study processes like restricted rotation around the S-N bond in certain sulfonamides. researchgate.netunibas.it The barriers to these rotational processes can be quantified, offering a deeper understanding of the molecule's flexibility and stereodynamics. researchgate.net Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are also invaluable for unambiguously assigning proton and carbon signals, which is a prerequisite for detailed conformational analysis. rsc.orgmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound compounds. It also provides valuable structural information through the analysis of fragmentation patterns. ijbpas.com In electrospray ionization (ESI-MS), a common technique, the molecule is typically protonated to form the [M+H]⁺ ion, allowing for the determination of its molecular weight. nih.gov

Upon collision-induced dissociation (CID), the parent ion fragments in a characteristic manner. A common fragmentation pathway for aromatic sulfonamides is the loss of a neutral SO₂ molecule (a loss of 64 Da). nih.govacs.org The fragmentation of naphthalene-2-sulfonamide (B74022) has shown a top peak at m/z 127 and other significant peaks at m/z 143 and 207, corresponding to the molecular ion. nih.gov The specific fragmentation pattern is influenced by the substitution on the aromatic ring and the nature of the amine group. For instance, electron-withdrawing groups on the naphthalene ring can promote the extrusion of SO₂. nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule and its fragments, which aids in confirming the elemental composition.

Table 3: Common Mass Spectrometric Fragments of this compound Derivatives

| Precursor Ion | Fragmentation Process | Resulting Fragment Ion | Significance | Reference |

|---|---|---|---|---|

| [M+H]⁺ | Loss of SO₂ | [M+H - SO₂]⁺ | Characteristic fragmentation of aromatic sulfonamides. | nih.gov |

| Molecular Ion | - | m/z 127, 143, 207 | Observed fragments for naphthalene-2-sulfonamide. | nih.gov |

| [M+H]⁺ of N-acyl aromatic sulfonamides | Rearrangement | Phenoxide ion | Principal product ion in some derivatives. | acs.org |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound, IR spectroscopy is particularly useful for confirming the presence of the key sulfonamide group.

The sulfonamide functional group gives rise to characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1380–1320 cm⁻¹ and 1200–1150 cm⁻¹, respectively. The S-N stretching vibration usually appears in the range of 914-895 cm⁻¹. rsc.org Additionally, the N-H stretching vibration of the sulfonamide group can be seen around 3450–3420 cm⁻¹. nih.gov The aromatic C-H stretching vibrations from the naphthalene ring are generally found above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1600-1400 cm⁻¹ region. mdpi.com

Table 4: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| S=O | Asymmetric Stretch | 1380–1320 | |

| S=O | Symmetric Stretch | 1200–1150 | |

| S-N | Stretch | 914–895 | rsc.org |

| N-H (Sulfonamide) | Stretch | 3450–3420 | nih.gov |

| C-H (Aromatic) | Stretch | > 3000 | mdpi.com |

| C=C (Aromatic) | Stretch | 1600–1400 | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound and its derivatives, the UV-Vis spectrum is dominated by absorptions arising from π→π* transitions within the naphthalene ring system. The position and intensity of these absorption bands can be influenced by the presence and nature of substituents on the naphthalene ring and the sulfonamide group.

For example, the introduction of a hydroxyl group, as in 5-hydroxythis compound, can cause a shift in the absorption maxima. In some cases, distinct absorption bands can be observed. For instance, certain sulfonamide-containing naphthalimides have shown absorption maxima at 265 nm and 435 nm in water. nih.gov The solvent can also play a role in the observed UV-Vis spectrum. The electronic absorption spectra of some N-sulfonamide platinum complexes have been recorded in the 190-1100 nm range. rsc.org The study of the electronic spectra of dansyl derivatives, which are related to naphthalene sulfonamides, has also been a subject of interest. researchgate.net

X-ray Crystallography in Solid-State Structure Determination

While extensive X-ray crystallographic data is available for various derivatives, a definitive crystal structure for the parent compound, this compound, is not prominently reported in the reviewed literature. However, the analysis of its derivatives provides a comprehensive understanding of the structural behavior of this class of compounds.

Determination of Crystal System and Space Group

The solid-state structures of this compound derivatives have been meticulously characterized, revealing their crystal systems and space groups. A notable example is N-(adamantan-1-yl)-5-(dimethylamino)this compound, which has been crystallized and its structure resolved. preprints.orgresearchgate.net This compound crystallizes in the monoclinic system within the P2₁/n space group. preprints.orgresearchgate.net Another derivative, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, was found to crystallize in the triclinic system with a P-1 space group.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₂H₂₈N₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n (No. 14) |

| a (Å) | 9.2516(7) |

| b (Å) | 10.5122(8) |

| c (Å) | 19.7782(15) |

| β (°) | 98.9530(10) |

| Volume (ų) | 1900.1(2) |

| Z | 4 |

| Temperature (K) | 100(2) |

| CCDC No. | 1949154 |

Conformational Analysis in Crystalline State

In a different derivative, N-cyclododecyl-5-(dimethylamino)this compound, the molecule adopts a distinct U-shaped conformation in the crystal. nih.gov For N-benzyl-5-(dimethylamino)this compound, the dihedral angle between the naphthalene ring system and the attached phenyl ring is 59.16 (11)°. nih.gov

Investigation of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound derivatives is predominantly governed by hydrogen bonding. A recurring motif is the formation of dimers through intermolecular N—H⋯O hydrogen bonds. nih.govnih.goviucr.org

In the case of N-(adamantan-1-yl)-5-(dimethylamino)this compound, molecules form cyclic dimers via a classic N1—H1···O2ⁱ hydrogen bond. preprints.org Similarly, N-benzyl-5-(dimethylamino)this compound displays intermolecular N—H⋯O hydrogen bonding that results in the formation of inversion dimers. nih.govoalib.com This head-to-tail interaction is a common arrangement in amino-sulfonamide dansyl structures. nih.gov

While hydrogen bonding is the primary driver, other interactions also contribute to the stability of the crystal lattice. For instance, N-cyclododecyl-5-(dimethylamino)this compound exhibits additional C–H⋯π contacts between a methylene (B1212753) group of the cyclododecyl ring and the naphthalene rings of an adjacent molecule. nih.govresearchgate.net Conversely, π–π stacking interactions are explicitly reported as absent in the crystal structure of N-benzyl-5-(dimethylamino)this compound. nih.goviucr.org

Gas-Phase Electron Diffraction (GED) Studies for Molecular Conformation

Gas-phase electron diffraction (GED) studies, which examine the structure of molecules free from intermolecular forces found in the crystalline state, have provided crucial data on the conformational behavior of this compound (1-NaphSA). researchgate.netarxiv.org These studies, conducted at elevated temperatures, reveal a more complex conformational landscape than might be inferred from a single solid-state structure.

Computational calculations suggest that this compound can exist in four different stable conformations. researchgate.netresearchgate.net These conformers arise from different orientations of the SO₂NH₂ group relative to the naphthalene core and the eclipsed or staggered arrangement of the N-H and S=O bonds. researchgate.netresearchgate.net Experimental GED data has established that in the gas phase at 413(9) K, the vapor is predominantly composed (up to 75 mol %) of low-energy conformers. researchgate.net In these dominant conformers, which possess C₁ symmetry, the C-S-N plane is not perpendicular to the naphthalene skeleton, and the N-H and S=O bonds of the sulfonamide group are nearly eclipsed. researchgate.net

| Parameter | Value |

|---|---|

| r(C-C)av | 1.411(3) |

| r(C-S) | 1.761(10) |

| r(S-O)av | 1.425(3) |

| r(S-N) | 1.666(10) |

| ∠C-C1-C | 119.8(2) |

| ∠C1-S-N | 104.5(22) |

| τ(C9-C1-S-N) | 69.5(30) |

Computational Chemistry and Theoretical Investigations of Naphthalene 1 Sulfonamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For naphthalene-1-sulfonamide (B86908) and its derivatives, DFT calculations provide valuable insights into their electronic structure, reactivity, and spectroscopic characteristics. A common approach involves using the B3LYP functional with a 6-31G(d,p) basis set, which has been shown to provide reliable results for similar sulfonamide compounds. nih.govresearchgate.netresearchgate.net

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For naphthalene-based sulfonamides, DFT calculations have been employed to determine optimized molecular geometries. researchgate.netsamipubco.com These calculations provide data on bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, the optimized geometry was calculated and found to be in good agreement with experimental data from X-ray diffraction. nih.govresearchgate.net

The electronic structure of this compound is characterized by the distribution of electrons within the molecule. DFT calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. nih.govdntb.gov.ua The electronic structure analysis of naphthalene (B1677914) derivatives reveals a planar, bihexagonal, catacondensed structure with D2h symmetry. samipubco.com

Table 1: Selected Optimized Geometrical Parameters for a Naphthalene-Sulfonamide Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| S1-N1 Bond Length | 1.624(3) Å |

| Average N-S Bond Length | 1.771(4) Å |

| O2—S1—C6 Bond Angle | 109.18 (8)° |

Note: Data is for a related sulfonamide derivative as a representative example. mdpi.comiucr.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netdntb.gov.uanih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. dntb.gov.uanih.gov A smaller energy gap suggests higher reactivity. nih.gov

For this compound derivatives, HOMO-LUMO analysis indicates that charge transfer occurs within the molecule. nih.govresearchgate.net The HOMO is typically localized on the naphthalene ring system, indicating it is the primary site for electrophilic attack, while the LUMO is often distributed over the sulfonamide group, suggesting it as the site for nucleophilic attack. nih.gov This analysis is instrumental in predicting the molecule's behavior in chemical reactions. nih.govkb.setrustlifeventures.com

Table 2: HOMO-LUMO Energies and Related Quantum Chemical Parameters

| Parameter | Value (eV) |

|---|---|

| EHOMO | Value not available in search results |

| ELUMO | Value not available in search results |

| Energy Gap (ΔE) | Value not available in search results |

Vibrational Frequency Calculations and Spectroscopic Data Correlation

Theoretical vibrational frequency calculations are performed to understand the different vibrational modes of a molecule. These calculated frequencies are then compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to assign the observed spectral bands to specific molecular vibrations. nih.govrsc.org For sulfonamide compounds, DFT calculations at the B3LYP/6-31G(d,p) level have been shown to provide results that correlate well with experimental spectroscopic data. nih.govresearchgate.netresearchgate.net

The accuracy of these calculations is highly dependent on the optimized geometry of the molecule being a true energy minimum. uni-rostock.de Small deviations from the equilibrium structure can lead to significant errors in the calculated frequencies. uni-rostock.de For complex molecules, scaling factors are sometimes applied to the calculated frequencies to improve agreement with experimental values. mdpi.com

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Naphthalene-Sulfonamide Derivative

| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) |

|---|---|---|

| N-H stretching | 3291 | 3496 |

| S-N stretching | 931 | Value not available in search results |

| C=O stretching | Value not available in search results | Value not available in search results |

Note: Data is for a related sulfonamide derivative as a representative example. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. nih.govresearchgate.net The stabilization energy associated with these interactions (E(2)) quantifies the strength of the delocalization.

In sulfonamides, NBO analysis reveals significant hyperconjugative interactions that contribute to the molecule's stability. nih.govresearchgate.netresearchgate.net For example, in a related compound, charge delocalization from the oxygen and nitrogen lone pairs to the antibonding orbitals of the S=O bonds is a key stabilizing feature. This analysis helps in understanding the intramolecular charge transfer and the nature of the chemical bonds within the sulfonamide moiety. researchgate.net

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Sulfonamide Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| σ(O19-H39) | σ*(C28-H36) | 178.73 kJ/mol (42.7 kcal/mol) |

Note: This specific data is for a different molecule but illustrates the type of information obtained from NBO analysis. researchgate.net

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govsemanticscholar.orgrsc.org It partitions the crystal space into regions where the electron density of a promolecule (the sum of spherical atomic densities) is greater than that of all other molecules. By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the dynamic processes, conformational changes, and interactions of molecules over time. researchgate.netnih.gov

In the context of this compound and its derivatives, MD simulations can be employed to investigate their interactions with biological targets, such as proteins. researchgate.netnih.gov For example, MD simulations have been used to study the binding of this compound derivatives to fatty acid binding protein 4 (FABP4), revealing that van der Waals interactions are the primary driving force for binding. researchgate.net These simulations can also be used to explore the stability of ligand-protein complexes and to understand the dynamic nature of their interactions, which is crucial for drug design and development. nih.gov

Conformational Behavior and Solution Dynamics

The conformational landscape of sulfonamides is a key determinant of their biological activity. Theoretical calculations on the related benzenesulfonamide (B165840) molecule predict the existence of two stable conformers: one where the N-H bonds are eclipsed relative to the S=O bonds, and another where they are staggered. The eclipsed form is generally favored by a small energy margin acs.org.

For naphthalene bis-sulfonamides, which contain two sulfonamide groups, NMR studies in solution have provided evidence of conformational interconversions. The observation of doubled proton signals in the NMR spectra for these compounds is consistent with the presence of multiple, slowly interconverting rotational states in solution chemrxiv.orgchemrxiv.org. While direct, detailed studies on the solution dynamics of the parent this compound are limited, these findings on closely related structures suggest that the orientation of the sulfonamide group relative to the naphthalene ring is a critical and dynamic feature. Early kinetic studies using nuclear magnetic resonance also investigated the protolysis of derivatives like 5-dimethylaminothis compound, highlighting the sensitivity of the naphthalene core's electronic environment to molecular interactions acs.org.

Dynamics of Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of a ligand when bound to its biological target, providing insights that static docking models cannot mdpi.comnih.govresearchgate.net. Such simulations have been instrumental in refining the understanding of how this compound derivatives interact with their receptors over time.

A notable example involves a derivative of this compound designed as a tubulin polymerization inhibitor. MD simulations of the lead compound (a naphthalene-1-yl derivative known as 5c) complexed with tubulin showed that the protein-ligand system remained stable throughout the simulation period nih.govtandfonline.com. These simulations revealed that the naphthalene group of the inhibitor settles into a hydrophobic pocket of the tubulin protein, an interaction that is crucial for its inhibitory activity. The simulation also confirmed the stability of key hydrogen bonds between the ligand and tubulin, providing a rational explanation for its mechanism of action at the molecular level nih.gov.

Similarly, MD simulations on naphthalene bis-sulfonamide inhibitors of the Keap1-Nrf2 protein-protein interaction indicated that different rotational conformers of the ligand could bind effectively to the Keap1 protein, with the simulations helping to determine which conformer formed the most stable and energetically favorable interaction chemrxiv.orgchemrxiv.org. General studies on other sulfonamides targeting enzymes like triose phosphate (B84403) isomerase have also utilized MD to characterize the binding sites and understand the dynamic motions of the enzyme upon ligand binding peerj.com.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of this compound derivatives against various biological targets.

Prediction of Binding Affinities and Modes with Biological Targets

Docking studies have successfully predicted the binding interactions of this compound derivatives with a diverse range of protein targets. These studies provide critical insights into the specific amino acid residues involved in the interaction and the types of forces that stabilize the ligand-protein complex.

Key interactions frequently observed include:

Hydrogen Bonding: The sulfonamide group is a potent hydrogen bond donor (from the N-H) and acceptor (from the S=O oxygens), often forming critical hydrogen bonds with residues in the target's active site nih.govvulcanchem.com.

Hydrophobic and π-Stacking Interactions: The bulky and aromatic naphthalene ring is well-suited for strong hydrophobic and π-stacking interactions with aromatic amino acid residues like tyrosine and phenylalanine within the binding pocket nih.govvulcanchem.com.

Derivatives of this compound have been docked against numerous targets, revealing the molecular basis for their activities. For instance, inhibitors targeting tubulin have shown that the naphthalene moiety fits into the hydrophobic colchicine-binding site nih.govtandfonline.comsemanticscholar.org. In the case of Fatty Acid Binding Protein 4 (FABP4), the this compound core serves as an anchor, with the naphthalene ring forming hydrophobic interactions and the sulfonamide group engaging in polar contacts researchgate.netnih.gov. Studies on carbonic anhydrase inhibitors have demonstrated binding affinities ranging from -6.8 to -8.2 kcal/mol nih.gov. Other targets successfully modeled include the NMDA receptor, the anti-apoptotic proteins Bcl-xL and Mcl-1, and the Keap1 protein involved in oxidative stress response semanticscholar.orgnih.govnih.gov.

Table 1: Predicted Binding Interactions of this compound Derivatives with Biological Targets

| Biological Target | Key Predicted Interactions | Reference(s) |

|---|---|---|

| Tubulin | Naphthyl group in a hydrophobic pocket; cation-π interaction with Lys-254; hydrogen bond with Lys-254. | nih.gov |

| Fatty Acid Binding Protein 4 (FABP4) | Naphthalene ring in a hydrophobic pocket; sulfonamide group forms polar interactions. | researchgate.netnih.gov |

| Carbonic Anhydrase | Interactions with zinc ion and active site residues; binding affinities from -6.8 to -8.2 kcal/mol. | nih.govsemanticscholar.org |

| NMDA Receptor (PCP Site) | Hydrogen bonding via the sulfonamide S=O moiety with Asn603; binding affinity of -10.16 kcal/mol. | semanticscholar.org |

| Keap1-Nrf2 | Naphthalene core acts as an anchor; sulfonamide groups form key polar contacts. | nih.gov |

| PI3Kα Kinase | Naphthalene group enhances hydrophobic interactions; sulfonamide NH forms hydrogen bonds with conserved lysine (B10760008) residues. | vulcanchem.com |

Comparative Docking Analysis with Established Therapeutic Agents

To benchmark the potential of novel inhibitors, their predicted binding from docking studies is often compared to that of well-established drugs or reference compounds. This comparative analysis helps to validate the docking protocol and provides a predictive measure of the new compound's relative potency.

In a study developing FABP4 inhibitors, derivatives of this compound were shown to have binding affinities equivalent to or even better than the established FABP4 inhibitor BMS309403 researchgate.netnih.gov. Similarly, a series of novel this compound derivatives designed as carbonic anhydrase inhibitors displayed superior predicted binding affinities (-6.8 to -8.2 kcal/mol) when compared directly to the widely used drug acetazolamide (B1664987) (-5.25 kcal/mol) in the same docking simulation semanticscholar.org.

Another study on tubulin polymerization inhibitors did not use comparative docking but instead compared the in vitro activity (IC₅₀ values) of their lead this compound derivative (5c) with several approved anticancer drugs. Compound 5c showed significantly higher potency than cisplatin, 5-fluorouracil (B62378) (5-Fu), and tamoxifen (B1202) against the MCF-7 cancer cell line nih.gov. These results, supported by the docking studies, underscore the potential of the this compound scaffold in developing potent therapeutic agents.

Table 2: Comparative Analysis of this compound Derivatives and Established Agents

| Target | This compound Derivative | Binding Affinity / Activity | Established Agent | Binding Affinity / Activity | Reference(s) |

|---|---|---|---|---|---|

| Carbonic Anhydrase | N-substituted 5-(dimethylamino)naphthalene-1-sulfonamides | -6.8 to -8.2 kcal/mol | Acetazolamide | -5.25 kcal/mol | semanticscholar.org |

| Fatty Acid Binding Protein 4 (FABP4) | Compounds 16dk, 16do, 16du | Equivalent or better than BMS309403 | BMS309403 | Not specified | researchgate.netnih.gov |

| Tubulin (MCF-7 cells) | Compound 5c | IC₅₀ = 0.51 µM | Cisplatin | IC₅₀ = 11.15 µM | nih.gov |

| Tubulin (MCF-7 cells) | Compound 5c | IC₅₀ = 0.51 µM | 5-Fluorouracil | IC₅₀ = 11.61 µM | nih.gov |

Homology Molecular Modeling for Structure-Activity Relationship Rationalization

When an experimental crystal structure of a target protein is unavailable, homology modeling can be used to generate a reliable three-dimensional model based on the structure of a related, known protein. This approach is valuable for rationalizing the structure-activity relationships (SAR) of a series of compounds.

For example, homology modeling has been used to explain why certain structural modifications to this compound derivatives lead to a decrease in their biological activity. In the development of CCR8 antagonists, when derivatives showed lower activity than the parent compound, homology models of the CCR8 receptor were used to rationalize these findings at a structural level researchgate.net. Similarly, researchers investigating ligands for the 5-HT7 receptor, which lacked a crystal structure, built a homology model to perform docking studies and guide inhibitor design ptchm.pl.

In other cases, where crystal structures are available, they can be used in conjunction with modeling to explain subtle differences in activity. The SAR of two closely related this compound inhibitors of FABP4, where the position of a single fluorine atom dramatically changed the activity, was explained by examining their co-crystal structures with the protein researchgate.net. It was also observed in Keap1 inhibitors that extending the linkers between the naphthalene core and its aryl substituents weakened the binding affinity, an observation rationalized by analyzing the existing co-crystal structures which showed that a compact structure was essential for potent inhibition nih.gov.

Biological Activities and Mechanistic Studies of Naphthalene 1 Sulfonamide Derivatives

Anticancer Activities and Mechanisms

Naphthalene-1-sulfonamide (B86908) derivatives have shown significant promise as anticancer agents, operating through multiple and distinct mechanisms to inhibit tumor growth and proliferation.

Inhibition of Tubulin Polymerization and Microtubule Destabilization

Certain this compound derivatives function as potent inhibitors of tubulin polymerization, a critical process for cell division. nih.govtandfonline.com By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. nih.govtandfonline.comsemanticscholar.org This disruption leads to the destabilization of the microtubule network, ultimately arresting cell division and inducing cell death. nih.govtandfonline.com

One notable derivative, compound 5c, has been identified as a potent microtubule-destabilizing agent with an IC50 value of 2.8 µM in tubulin polymerization assays. nih.govsemanticscholar.org Molecular docking studies have further elucidated that this compound anchors itself within the colchicine (B1669291) binding site of tubulin, leading to its inhibitory effects. semanticscholar.org The structural features, specifically the naphthalen-1-yl and 4-methoxybenzyl moieties, have been found to be crucial for this potent activity. nih.govsemanticscholar.org

Induction of Cell Cycle Arrest (G2/M Phase) and Apoptosis

A direct consequence of microtubule destabilization by this compound derivatives is the arrest of the cell cycle at the G2/M phase. nih.govtandfonline.comsemanticscholar.org This checkpoint is a critical control point in cell division, and its disruption prevents cancer cells from progressing through mitosis.

Flow cytometry analysis has demonstrated that treatment of cancer cells with these compounds leads to a significant, dose-dependent accumulation of cells in the G2/M phase. semanticscholar.org For instance, compound 5c, at concentrations of 0.125 µM, 0.25 µM, and 0.5 µM, increased the G2/M population in MCF-7 cancer cells from 21.19% (control) to 30.77%, 57.50%, and 82.22%, respectively. semanticscholar.org

This cell cycle arrest is intrinsically linked to the induction of apoptosis, or programmed cell death. nih.govtandfonline.comsemanticscholar.org The inability of the cancer cells to complete mitosis triggers apoptotic pathways. Studies have shown that treatment with these derivatives leads to a significant increase in both early and late apoptotic cells. nih.gov In MCF-7 cells treated with compound 5c, the total percentage of apoptotic cells increased from 8.4% in the control group to 50.3% at a concentration of 0.5 µM. nih.gov

Efficacy Against Specific Cancer Cell Lines (e.g., MCF-7, A549)

The anticancer potential of this compound derivatives has been validated against various human cancer cell lines. Notably, significant cytotoxic effects have been observed in MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma) cell lines. nih.govtandfonline.comsemanticscholar.org

A series of synthesized sulphonamide derivatives bearing a naphthalene (B1677914) moiety demonstrated potent antiproliferative activity against both MCF-7 and A549 cells. nih.govtandfonline.com Among these, compound 5c exhibited the most potent activity, with IC50 values of 0.51 ± 0.03 µM against MCF-7 and 0.33 ± 0.01 µM against A549 cells. nih.govtandfonline.comsemanticscholar.org These values are notably more potent than those of established anticancer drugs like cisplatin, 5-fluorouracil (B62378), and tamoxifen (B1202) against the MCF-7 cell line. nih.govtandfonline.com

| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) |

|---|---|---|

| Compound 5c | 0.51 ± 0.03 | 0.33 ± 0.01 |

| Cisplatin | 11.15 ± 0.75 | Not Reported |

| 5-Fluorouracil | 11.61 ± 0.60 | Not Reported |

| Tamoxifen | 14.28 ± 0.40 | Not Reported |

Targeting Carbonic Anhydrase Isoforms (e.g., hCA IX)

Certain this compound derivatives have been identified as potent inhibitors of carbonic anhydrase (CA) isoforms, particularly the tumor-associated isoform IX (hCA IX). nih.govresearchgate.net hCA IX is a transmembrane enzyme that is highly expressed in many types of tumors and is associated with poor prognosis. nih.govresearchgate.net Its inhibition is a promising strategy for anticancer therapy. nih.gov

Studies have shown that several aromatic sulfonamides, including 1-naphthalenesulfonamide, exhibit nanomolar inhibitory activity against hCA IX. nih.govresearchgate.net The inhibition profile is quite specific, with varying affinities for other CA isoforms like the cytosolic hCA I and II, and the membrane-bound hCA IV. nih.govresearchgate.net The deprotonated sulfonamide group of these inhibitors coordinates with the zinc ion in the active site of the enzyme, blocking its catalytic activity. oncotarget.com

| Compound | Target Isoform | Inhibitory Activity (Kᵢ) |

|---|---|---|

| 1-Naphthalenesulfonamide derivatives | hCA IX | 14-50 nM |

| SLC-0111 | hCA IX | Potent (Phase I clinical trials) |

Fatty Acid Binding Protein 4 (FABP4) Inhibition for Immunometabolic Diseases

This compound derivatives have been identified as novel, potent, and selective inhibitors of Fatty Acid Binding Protein 4 (FABP4). researchgate.netnih.gov FABP4 plays a crucial role in metabolism and inflammatory processes, making it a potential therapeutic target for immunometabolic diseases such as diabetes and atherosclerosis. researchgate.netnih.govrcsb.org

Through a structure-based design strategy, several this compound derivatives, such as compounds 16dk, 16do, and 16du, have been developed. researchgate.netnih.gov These compounds exhibit binding affinities to FABP4 that are comparable or even superior to the known inhibitor BMS309403. researchgate.netnih.gov X-ray crystallography has revealed the specific binding mode of these inhibitors within the FABP4 binding pocket. researchgate.netnih.gov Furthermore, some of these derivatives demonstrate good selectivity for FABP4 over other isoforms like FABP3 and FABP5. researchgate.net

Pyruvate (B1213749) Kinase (PKL) Modulation for Hepatocellular Carcinoma and Non-Alcoholic Fatty Liver Disease (NAFLD)

Recent research has focused on the development of this compound derivatives for the modulation of liver pyruvate kinase (PKL). slideshare.net PKL is a key enzyme in glycolysis and has been identified as a therapeutic target for hepatocellular carcinoma (HCC) and non-alcoholic fatty liver disease (NAFLD). slideshare.netslideshare.net

Computational methods, including DFT and molecular docking, have been employed to analyze the structure-activity relationship of these compounds. slideshare.net One such derivative, pkl-05, has been identified as a promising lead candidate. slideshare.net These compounds show potential for further development as PKL modulators to address the challenges in treating HCC and NAFLD. slideshare.net

Other Proposed Anticancer Mechanisms (e.g., anti-angiogenesis)

Beyond direct cytotoxicity to tumor cells, some this compound derivatives exhibit anticancer effects by interfering with processes that support tumor growth and metastasis, such as angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical step in tumor progression, supplying tumors with necessary oxygen and nutrients. oncotarget.com

One of the key signaling pathways regulating angiogenesis is mediated by the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Inhibition of VEGFR-2 is a validated strategy for anti-angiogenic therapy. nih.gov Certain sulfonamide derivatives have been identified as potential VEGFR-2 inhibitors, thereby representing a promising avenue for the development of new drugs to combat cancers that depend on angiogenesis. nih.gov

Research has identified a leader molecule, COB223, a dansylated polyamine derivative of this compound, which inhibits endothelial cell migration and proliferation. oncotarget.com This compound demonstrated anti-angiogenic activity in both in vitro and in vivo assays. oncotarget.com Structure-activity relationship (SAR) studies of a series of analogs revealed that modifications to the polyamine chain significantly impacted the inhibitory potency against human microvascular endothelial cells (HMEC). oncotarget.com

Table 1: Anti-angiogenic Activity of this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound | Target Cell Line | Assay | IC50 (µM) | Reference |

|---|---|---|---|---|

| COB223 | HMEC-GFP | Wound Healing | 5 | oncotarget.com |

| COB220 | HMEC-GFP | Wound Healing | >50 | oncotarget.com |

Antimicrobial Activities

This compound derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacterial and fungal pathogens. ijpsjournal.comresearchgate.net Their mechanisms of action are diverse, targeting essential bacterial enzymes and cellular processes.

Inhibition of Dihydropteroate (B1496061) Synthase (DHPS)

A primary mechanism by which sulfonamide-based drugs exert their antibacterial effect is through the inhibition of dihydropteroate synthase (DHPS). wikipedia.orgpatsnap.com This enzyme is crucial for the de novo synthesis of folic acid in bacteria, a pathway absent in humans who obtain folate through their diet. wikipedia.orgpatsnap.comemerginginvestigators.org DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form dihydropteroate, a precursor to folic acid. nih.gov

This compound derivatives, acting as competitive inhibitors of PABA, can bind to the active site of DHPS, thereby blocking the synthesis of folic acid. patsnap.com This disruption of the folate pathway inhibits the production of nucleic acids (DNA and RNA), ultimately leading to a bacteriostatic effect where bacterial cell division is halted. wikipedia.org The selective toxicity of these compounds arises from the fact that mammalian cells lack the DHPS enzyme. wikipedia.orgemerginginvestigators.org

Spectrum of Activity Against Bacterial and Fungal Strains

Derivatives of this compound have been evaluated against a variety of Gram-positive and Gram-negative bacteria, as well as fungal strains, often exhibiting a broad spectrum of activity. ijpsjournal.comresearchgate.netacs.org

For instance, certain aryl sulfonamide derivatives containing a naphthalene nucleus have shown effective activity against Bacillus cereus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 0.14 µM. ijpsr.com Other studies have highlighted derivatives of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid with potent activity against a range of bacteria and fungi, where the presence of specific substituents like 3,4,5-trimethoxy and 2,4-dichloro on the benzylidene amino portion was found to be critical for activity. ijpsjournal.com

The incorporation of the 2-naphthalenesulfonyl group into cage-like silsesquioxanes has been shown to produce compounds with enhanced or specific activity against certain bacterial and fungal strains, contributing to a broader spectrum of antimicrobial action. acs.orgnih.gov

Table 2: Antimicrobial Spectrum of this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound Type | Tested Organisms | Activity/MIC | Reference |

|---|---|---|---|

| Aryl sulfonamide with naphthalene nucleus | Bacillus cereus, Escherichia coli | MIC: 0.14 µM | ijpsr.com |

| 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivative (11) | Bacteria and Fungi | MBC/MFC: 0.15 mM/ml | ijpsjournal.com |

| 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivative (12) | Bacteria and Fungi | MBC/MFC: 0.14 mM/ml | ijpsjournal.com |

| N-(3-mercapto-5-(naphthalen-1-yl)-4H-1,2,4-triazol-4-yl)(aryl)amides | Gram-positive & Gram-negative bacteria, Fungi | Strong inhibition observed for compounds 3a, 3f, 3g, 3j, 3k | researchgate.net |

| 2-naphthalenesulfonyl silsesquioxane | Gram-positive bacteria, Candida albicans | Enhanced activity noted | acs.orgnih.gov |

Penicillin-Binding Protein (PBP) Inhibition

Another important target for antibacterial agents is the family of penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of bacterial cell wall biosynthesis. researchgate.net Inhibition of the transpeptidase activity of PBPs disrupts the integrity of the peptidoglycan layer, leading to cell lysis and death. nih.gov While β-lactam antibiotics are the most common PBP inhibitors, resistance has driven the search for novel, non-β-lactam inhibitors. nih.govvenatorx.com

This compound derivatives have been explored as noncovalent inhibitors of PBPs. researchgate.netnih.gov Studies have evaluated their inhibitory activities against various PBPs, including PBP2a from methicillin-resistant Staphylococcus aureus (MRSA), PBP5fm from Enterococcus faecium, and PBP1b from Streptococcus pneumoniae. nih.gov Promising results have been obtained, particularly against PBP2a, with IC50 values in the micromolar range. researchgate.netnih.gov Molecular docking studies have helped to elucidate the binding modes of these inhibitors, showing interactions with key amino acid residues in the PBP active site, such as GLY 664, VAL 662, and ARG 426 in PBP-2X. rjb.ro

Table 3: Inhibition of Penicillin-Binding Proteins (PBPs) by this compound Derivatives This table is interactive. You can sort and filter the data.

| Derivative Series | Target PBP | Result | Reference |

|---|---|---|---|

| Naphthalene-sulfonamide derivatives | PBP2a (MRSA) | IC50 values in the micromolar range | researchgate.netnih.gov |

| Naphthalene-sulfonamide derivatives | PBP5fm (E. faecium) | Tested for inhibitory activity | nih.gov |

| Naphthalene-sulfonamide derivatives | PBP1b (S. pneumoniae) | Tested for inhibitory activity | nih.gov |

| 4-methyl-N-(naphthalen-1-yl)benzene sulfonamide | PBP-2X | Docking studies performed | rjb.ro |

Anti-inflammatory Activities and Related Molecular Interactions

The sulfonamide functional group is a component of several drugs with anti-inflammatory properties, and this compound derivatives are no exception. semanticscholar.orgtandfonline.com Their anti-inflammatory effects are often linked to the inhibition of key enzymes in inflammatory pathways and the modulation of pro-inflammatory cytokine production.

Fatty acid-binding protein 4 (FABP4) is a potential therapeutic target for immunometabolic diseases due to its critical role in metabolism and inflammatory processes. nih.gov Structure-based design has led to the identification of this compound derivatives as potent and selective inhibitors of FABP4. nih.govresearchgate.net Certain optimized derivatives not only showed inhibitory activity against FABP4 but also exhibited anti-inflammatory effects in lipopolysaccharide-stimulated macrophages by reducing the levels of pro-inflammatory cytokines like TNF-α and MCP-1, and inhibiting the IKK/NF-κB pathway. researchgate.net

Enzyme Inhibition and Modulation Beyond Anticancer/Antimicrobial Targets

The versatility of the this compound scaffold extends to the inhibition of various other enzymes that are not directly classified as anticancer or antimicrobial targets but are relevant to other disease states.

For example, derivatives of this scaffold have been investigated as inhibitors of human carbonic anhydrases (hCAs), a family of zinc-containing enzymes. mdpi.com A coumarin-thiazole-based naphthalene-2-sulfonamide (B74022) derivative showed strong inhibition against hCA I and hCA II isoforms. mdpi.com

Furthermore, research into fatty acid binding protein 4 (FABP4) inhibitors has yielded potent this compound derivatives. nih.gov These compounds, through their inhibition of FABP4, have demonstrated significant improvements in glucose and lipid metabolism in diabetic mouse models, highlighting their potential for treating metabolic diseases like type 2 diabetes and atherosclerosis. nih.gov

Protein Kinase C (PKC) Inhibition and ATP Binding Site Interactions

This compound derivatives have been identified as inhibitors of Protein Kinase C (PKC), a family of enzymes crucial in cellular growth regulation. nih.gov Certain compounds within this class, such as N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W7), demonstrate a dual mechanism of inhibition. nih.gov Initially, it was believed that these inhibitors function by interacting with the acidic phospholipid cofactor of PKC. nih.gov However, further studies revealed that at higher concentrations, these naphthalenesulfonamides act as competitive inhibitors with respect to adenosine (B11128) triphosphate (ATP). nih.gov

This competitive inhibition occurs at the catalytic domain of the enzyme. nih.gov The active catalytic fragment of PKC can bind to these inhibitors, and this binding can be reversed by the addition of ATP, confirming that the interaction takes place at the ATP binding site. nih.gov This dual-action mechanism, targeting both the phospholipid cofactor and the ATP binding site, highlights the complexity of their inhibitory action. nih.gov

Paraoxonase-1 (hPON1) Inhibition

Derivatives of this compound have been investigated for their inhibitory effects on human serum paraoxonase-1 (hPON1), an enzyme with antiatherogenic properties. nih.govahievran.edu.tr Studies have shown that certain sulfonamide derivatives can act as potent inhibitors of hPON1, with IC50 values in the micromolar range. nih.gov For example, a study on various sulfonamides reported IC50 values ranging from 24.10 to 201.45 µM. nih.gov The mechanism of inhibition can vary among different derivatives, with some exhibiting competitive inhibition while others show non-competitive inhibition. nih.gov

Naphthalenylmethylene hydrazine (B178648) derivatives have also been identified as strong inhibitors of hPON1, with IC50 values ranging from 0.158 µM to 6.862 µM. ahievran.edu.trresearchgate.netresearchgate.net The type of inhibition for these compounds was also found to be diverse, including competitive, non-competitive, and mixed inhibition, depending on the specific substitutions on the naphthalene and hydrazine moieties. researchgate.net

Table 1: Inhibition of hPON1 by Naphthalenylmethylene Hydrazine Derivatives

| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |

|---|---|---|---|

| 1a | 0.824 | 0.443±0.041 | Non-competitive |

| 1b | 0.281 | 0.207±0.019 | Non-competitive |

| 1c | 0.158 | 0.111±0.015 | Non-competitive |

| 1d | 0.211 | 0.147±0.021 | Non-competitive |

| 1f | 6.862 | 4.110±0.290 | Competitive |

| 1g | 1.157 | 0.771±0.063 | Competitive |

| 1h | 0.359 | 0.248±0.017 | Non-competitive |

Source: Adapted from studies on naphthalenylmethylene hydrazine derivatives. researchgate.net

Glycine (B1666218) Transporter Inhibition

This compound derivatives have been explored as inhibitors of glycine transporters (GlyT), which are involved in regulating glycine levels in the nervous system. pexacy.comnih.gov Novel 3,4-disubstituted pyrrolidone sulfonamide derivatives have been synthesized and identified as selective and potent competitive inhibitors of glycine transporter 1 (GlyT1). pexacy.comsci-hub.se These compounds are considered promising candidates for the development of drugs to treat conditions like schizophrenia and other mental illnesses where glycine modulation is a therapeutic strategy. pexacy.com The general structure of these inhibitors often includes two hydrophobic or aromatic fragments linked to the sulfonamide group. nih.gov

Inhibition of Metalloprotease, Heat Shock Protein, and Jack Bean Urease

The sulfonamide functional group is known to be a versatile inhibitor of various enzymes, and this compound derivatives are no exception. unar.ac.idresearchgate.net Research has indicated that sulfonamides, in general, can inhibit metalloproteases, heat shock proteins, and jack bean urease. unar.ac.idresearchgate.net Specifically for jack bean urease, various sulfonamide derivatives have demonstrated potent inhibitory activity. researchgate.net For instance, ciprofloxacin-, sulfadiazine-, and amantadine-based sulfonamides have shown excellent potential as urease inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. science.govscience.gov This broad inhibitory profile suggests that the this compound scaffold could be a valuable starting point for developing inhibitors against these targets. unar.ac.idresearchgate.netresearchgate.net

Inhibition of Keap1-Nrf2 Interaction for Cytoprotective Responses

A significant area of research for naphthalene-based sulfonamides is the inhibition of the protein-protein interaction (PPI) between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govchemrxiv.org This interaction is a key regulator of the cellular response to oxidative stress. nih.gov By inhibiting this PPI, Nrf2 is stabilized, leading to the upregulation of cytoprotective genes. nih.govresearchgate.net

A series of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid analogs have been designed and shown to be potent inhibitors of the Keap1-Nrf2 interaction, with IC50 values in the nanomolar range (7.2 to 31.3 nM) in a time-resolved fluorescence energy transfer (TR-FRET) assay. nih.gov These compounds were found to stimulate the Nrf2 signaling pathway in cellular models and suppress pro-inflammatory cytokines, indicating their potential for treating neuroinflammatory disorders. nih.gov The sulfonamide groups directly linking the naphthalene core to the benzene (B151609) rings are critical for this inhibitory activity. nih.gov

Table 2: Inhibitory Activities of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid analogs

| Compound | R Group | FP Assay IC50 (nM) | TR-FRET Assay IC50 (nM) |

|---|---|---|---|

| 7p | 3-fluorophenyl | 30.2 ± 1.5 | 7.2 ± 0.6 |

| 7q | 2,3-dihydrobenzo[b] chemrxiv.orgresearchgate.netdioxin-6-yl | 110 ± 10 | 18.2 ± 1.3 |

| 7r | benzo[d] nih.govresearchgate.netdioxol-5-yl | 130 ± 12 | 25.1 ± 2.1 |

| 7s | chroman-6-yl | 140 ± 15 | 31.3 ± 2.8 |

| 8c | 4-methoxyphenyl | 120 ± 11 | 20.5 ± 1.7 |

Source: Adapted from research on Keap1-Nrf2 PPI inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies

Influence of Naphthalene Ring Substitution Patterns on Biological Potency

The biological potency of this compound derivatives is significantly influenced by the substitution patterns on the naphthalene ring. sci-hub.seresearchgate.netnih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing the inhibitory activity of these compounds against various targets.

For instance, in the development of fatty acid binding protein 4 (FABP4) inhibitors, the position of substituents on the naphthalene ring was found to be critical. researchgate.netnih.gov Similarly, for Keap1-Nrf2 interaction inhibitors, SAR studies on 1,4-bis(arylsulfonamido)naphthalene derivatives revealed that the nature of the flanking aryl moieties has a considerable impact on both biochemical binding affinities and cellular gene-induction potencies. nih.gov The inclusion of various heterocycles and fused ring systems on the aryl sulfonamide portion has been systematically explored to optimize these interactions. nih.gov

In the context of antimicrobial activity, QSAR studies on derivatives of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid showed that the presence of specific groups, such as 3,4,5-trimethoxy and 2,4-dichloro, on the benzylidene amino segment was vital for activity against a range of bacteria and fungi. ijpsjournal.com Furthermore, studies on naphthalene bis-sulfonamides as Keap1-Nrf2 inhibitors have highlighted that even the rotational state ('cis' or 'trans') of the naphthalene-sulfonamide bond can influence the binding mode and affinity, adding another layer of complexity to the SAR. chemrxiv.orgresearchgate.netchemrxiv.org This indicates that subtle changes in the substitution pattern and conformation of the naphthalene scaffold can lead to significant differences in biological activity. chemrxiv.orgresearchgate.netchemrxiv.org

Role of Sulfonamide Moiety Modifications in Modulating Activity and Selectivity

The sulfonamide group (-SO₂NH₂) is a critical pharmacophore in many drugs, and its modification in this compound derivatives plays a pivotal role in modulating their biological activity and selectivity. researchgate.netsci-hub.se The sulfonamide moiety can act as a zinc-binding group, which is crucial for the inhibition of metalloenzymes like carbonic anhydrases. researchgate.net

Structural modifications of this compound derivatives have been explored to enhance their therapeutic potential. For instance, these derivatives have been developed as potent and selective inhibitors of fatty acid binding protein 4 (FABP4), a target for metabolic diseases like diabetes and atherosclerosis. researchgate.netmdpi.compexacy.com The interaction of these inhibitors with FABP4 is often elucidated through X-ray crystallography, revealing key binding modes. nih.gov

Structure-activity relationship (SAR) studies have provided valuable insights into how different substituents on the sulfonamide and naphthalene rings influence activity. In a series of tubulin polymerization inhibitors, the naphthalen-1-yl group on the sulfonamide was found to be optimal for potent antiproliferative activity. nih.govsemanticscholar.org Specifically, a compound with a 4-methoxybenzyl group and a naphthalen-1-yl at the sulfonamide demonstrated the most potent anticancer activity against MCF-7 and A549 cell lines. nih.govsemanticscholar.org The introduction of electron-donating groups into the phenyl ring attached to the sulfonamide was also shown to significantly increase antiproliferative activity. nih.govsemanticscholar.org

Conversely, modifications that alter the flexibility and connectivity of the sulfonamide linker can have detrimental effects. For example, extending the sulfonamide linker with an extra methyl or carbonyl group in a series of Keap1-Nrf2 protein-protein interaction inhibitors resulted in a complete loss of inhibitory activity. nih.gov This highlights the critical importance of the direct connection between the naphthalene moiety and the sulfonamide group for maintaining the necessary conformation for binding. nih.gov

The versatility of the sulfonamide scaffold allows for the synthesis of a diverse library of compounds with a wide range of biological activities, including antibacterial, antiviral, and anticancer effects. researchgate.netnih.gov

Table 1: Impact of Sulfonamide Moiety Modifications on Biological Activity

| Compound/Series | Modification | Target | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| This compound derivatives | Introduction of various aryl substituents | Tubulin | Naphthalen-1-yl group found to be optimal for antiproliferative activity. Electron-donating groups on the phenyl ring increased activity. | nih.govsemanticscholar.org |

| 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid analogs | Extension of sulfonamide linker with a methyl or carbonyl group | Keap1-Nrf2 PPI | Complete loss of inhibitory activity. | nih.gov |

| This compound derivatives | General modifications | FABP4 | Development of potent and selective inhibitors for metabolic diseases. | researchgate.netmdpi.compexacy.com |

Stereochemical Influences on Pharmacological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the pharmacological activity of this compound derivatives. While some derivatives, like N-benzylthis compound, are achiral and lack stereogenic centers, many others possess chiral centers that can lead to different biological activities for each enantiomer. smolecule.com

The influence of chirality is particularly evident in the development of inhibitors for specific protein targets. For instance, in the study of aryl sulfonamide derivatives as Mcl-1 inhibitors, the R and S configurations of the chiral center led to different interactions with the protein, specifically with residues HIS224 and ASN260. qub.ac.uk The steric bulk of the substituent on the chiral carbon was also found to be a crucial factor, with larger groups potentially hindering binding and reducing inhibitory activity. qub.ac.uk

The synthesis of chiral β-naphthyl-β-sulfanyl ketones, which can be further modified into sulfones, highlights the importance of enantioselective synthesis in creating biologically active molecules. nih.gov These chiral building blocks are valuable for developing new drugs with specific stereochemical requirements for their targets. nih.gov

The presence of a chiral piperidine (B6355638) moiety in a complex this compound derivative suggests potential for specific biological activity, as the stereochemistry can influence its interaction with biological targets. ontosight.ai Similarly, the stereochemistry of a pyrrolidine (B122466) ring connected to a naphthalene-2-sulfonamide was noted as a key feature contributing to its unique properties and potential biological activity. ontosight.ai

Table 2: Influence of Stereochemistry on the Activity of this compound Derivatives

| Compound Series | Chiral Feature | Target | Stereochemical Influence on Activity | Reference |

|---|---|---|---|---|

| Aryl sulfonamide derivatives | R and S configurations at a chiral center | Mcl-1 | Different enantiomers exhibited distinct interactions with protein residues HIS224 and ASN260. Steric bulk at the chiral center affected inhibitory activity. | qub.ac.uk |

| β-naphthyl-β-sulfanyl ketones | Enantioenriched products from asymmetric synthesis | Potential drug building blocks | Enantiomerically enriched compounds serve as important building blocks for new drugs, indicating the importance of chirality for biological activity. | nih.gov |

| 5-(dimethylamino)-N-(6-((2R,3S,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl)hexyl)this compound | Chiral piperidine moiety | Not specified | The presence of a chiral moiety suggests potential for specific biological interactions. | ontosight.ai |